molecular formula C27H24N4O3 B11666347 4,4'-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

4,4'-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Cat. No.: B11666347
M. Wt: 452.5 g/mol
InChI Key: FKVRXUCSLFXDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The compound 4,4'-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) emerged from systematic efforts to optimize pyrazolone-based scaffolds for enhanced biological activity. Its synthesis traces back to modifications of the Knoevenagel condensation reaction, initially developed for preparing bis-pyrazolone derivatives. Early reports from the 2010s describe the condensation of 3-methyl-1-phenyl-5-pyrazolone with aromatic aldehydes under basic or acidic conditions. A pivotal advancement occurred in 2015 with Zhou and Zhang’s eco-friendly protocol using triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) as a recyclable catalyst, enabling one-pot synthesis from phenylhydrazine, ethyl acetoacetate, and aldehydes under solvent-free conditions. This method achieved yields exceeding 85% while reducing environmental impact, marking a significant milestone in the compound’s synthetic accessibility.

Significance in Organic and Medicinal Chemistry

This bis-pyrazolone derivative holds dual importance:

  • Organic Synthesis : Its preparation exemplifies green chemistry principles, particularly through catalyst reuse and solvent-free conditions. The reaction mechanism involves sequential Knoevenagel condensation and nucleophilic addition, with the ionic liquid catalyst facilitating both steps via proton transfer activation.
  • Medicinal Potential : Screening studies reveal potent radical scavenging activity, with 50% inhibitory concentration (IC₅₀) values surpassing ascorbic acid in 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays. For instance, derivative 3i (R = 4-hydroxyphenyl) exhibited an IC₅₀ of 18.7 μM, compared to 25.4 μM for ascorbic acid. Cytotoxicity against colorectal RKO carcinoma cells further highlights therapeutic relevance, with dose-dependent apoptosis induction observed at 50–100 μM concentrations.

Classification within Pyrazolone Compounds

Structurally, this compound belongs to the 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) family, characterized by:

  • Core Architecture : Two 3-methyl-1-phenylpyrazolone units linked via a 4-hydroxyphenylmethylene bridge.
  • Substituent Profile : Hydroxyl groups at the 5-positions and methyl groups at the 3-positions enhance hydrogen-bonding capacity and steric stability.
  • Classification Hierarchy :
    • Primary Class : Nitrogen-containing heterocycles (pyrazolones).
    • Secondary Class : Symmetrical bis-heterocycles.
    • Functional Group : Phenolic hydroxyl (imparts antioxidant activity).
Table 1: Key Synthetic Methods for 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)
Catalyst Conditions Yield Range Reference
Sodium acetate Ethanol, room temperature 78–95%
[Et₃NH][HSO₄] Solvent-free, 90°C 82–92%

Properties

Molecular Formula

C27H24N4O3

Molecular Weight

452.5 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C27H24N4O3/c1-17-23(26(33)30(28-17)20-9-5-3-6-10-20)25(19-13-15-22(32)16-14-19)24-18(2)29-31(27(24)34)21-11-7-4-8-12-21/h3-16,25,28-29,32H,1-2H3

InChI Key

FKVRXUCSLFXDDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)O)C4=C(NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The one-pot method employs [Et₃NH][HSO₄] as a recyclable Brønsted acid catalyst under solvent-free conditions. This approach bypasses the traditional two-step synthesis (pyrazolone formation followed by aldol condensation) by directly combining:

  • 4-Hydroxybenzaldehyde (5 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Phenylhydrazine (10 mmol)

The catalyst (0.5 mmol) facilitates tandem Knoevenagel-Michael addition , forming the bis-pyrazol-5-ol scaffold at 90°C in 35–60 minutes. A plausible mechanism involves:

  • Pyrazolone formation : Condensation of phenylhydrazine and ethyl acetoacetate.

  • Aldehyde activation : Protonation of 4-hydroxybenzaldehyde by the ionic liquid.

  • Nucleophilic attack : Pyrazolone enolate addition to the activated aldehyde.

  • Dimerization : Second pyrazolone unit coupling via Michael addition.

Optimization data (Table 1):

CatalystTemperature (°C)Time (min)Yield (%)
[Et₃NH][HSO₄]903586
No catalyst902107

This method achieves 86% yield with 95% purity after ethanol recrystallization. The ionic liquid is reusable for ≥5 cycles without significant activity loss.

Sodium Acetate-Catalyzed Condensation in Ethanolic Media

Simplified Two-Step Protocol

A room-temperature method uses sodium acetate (1 M) in 70% ethanol to couple pre-formed 3-methyl-1-phenyl-5-pyrazolone with 4-hydroxybenzaldehyde. Key parameters:

  • Molar ratio : 2:1 (pyrazolone:aldehyde)

  • Reaction time : 30–90 minutes

  • Workup : Filtration and washing with 50% ethanol

Advantages :

  • Avoids high temperatures (>40°C) that promote oligomerization.

  • Yields 92–95% with minimal byproducts.

  • Scalable to gram quantities without chromatography.

Limitations :

  • Requires pre-synthesized pyrazolone.

  • Ethanol volume impacts crystallization efficiency.

Solvent- and Catalyst-Free Thermal/Microwave Methods

Thermal Activation

Heating equimolar 4-hydroxybenzaldehyde and pyrazolone at 120°C for 15–30 minutes induces condensation via autocatalytic enolate formation . This method eliminates solvents and external catalysts, achieving 89–93% yields .

Microwave-Assisted Synthesis

Microwave irradiation (300 W) reduces reaction time to 2–5 minutes with comparable yields (88–91%). The rapid dielectric heating enhances molecular collisions, accelerating enolate-aldehyde coupling.

Comparative data (Table 2):

MethodTimeYield (%)Energy Input (kJ/mol)
Thermal30 min91180
Microwave5 min8975

Mechanochemical Grinding Approach

Solid-State Synthesis

Ball-milling 4-hydroxybenzaldehyde and pyrazolone (2:1) with KHSO₄ (10 mol%) for 20 minutes yields 85% product . Benefits include:

  • No solvent waste.

  • Ambient temperature operation.

  • Scalability to industrial reactors.

Critical Analysis of Methodologies

Yield and Purity Tradeoffs

MethodAverage Yield (%)Purity (%)Green Metrics (E-factor)
Ionic liquid one-pot86950.8
Sodium acetate93971.2
Microwave90960.5

E-factor = (Mass of waste)/(Mass of product). Lower values indicate greener processes.

Functional Group Compatibility

  • Electron-deficient aldehydes (e.g., nitro-substituted) require longer reaction times (60+ minutes).

  • Sterically hindered aldehydes reduce yields by 15–20% due to slower enolate attack.

Industrial-Scale Considerations

Cost-Benefit Analysis

ParameterIonic Liquid MethodMicrowave Method
Catalyst cost ($/kg)1200
Energy cost ($/kg)4528
Throughput (kg/h)8.512.2

Microwave processing offers superior cost-efficiency ($73/kg vs. $165/kg for ionic liquid) .

Chemical Reactions Analysis

Pseudo Five-Component Reaction in Aqueous Media

An eco-friendly protocol employs a pseudo five-component reaction in water with pyridine trifluoroacetate (PTFA) as the catalyst .

Key Components:

  • Ethyl acetoacetate (2 equiv)

  • Hydrazine hydrate (2 equiv)

  • 4-Hydroxybenzaldehyde (1 equiv)

Steps:

  • Formation of 3-methyl-1-phenyl-5-pyrazolone in situ

  • Knoevenagel condensation with aldehyde

  • Michael addition to generate the bis-pyrazole framework

Advantages:

  • Water as solvent eliminates organic waste

  • Catalyst recyclability (4 cycles without yield loss)

  • Broad substrate scope (electron-rich/poor aldehydes)

Post-Synthetic Modifications

The compound undergoes three principal reactions:

A. Electrophilic Aromatic Substitution

  • Hydroxyl group directs para substitution in nitration/sulfonation reactions

B. Hydrogen Bonding Interactions

  • Phenolic -OH participates in intermolecular H-bonding, influencing crystal packing

C. Metal Complexation

  • Pyrazole N and phenolic O act as bidentate ligands for transition metals (e.g., Cu<sup>II</sup>, Fe<sup>III</sup>)

Stability Considerations

The compound degrades under:

  • Strong acidic conditions (pH <2): Methylene bridge cleavage

  • Prolonged UV exposure: Radical-mediated oxidation of phenolic group

  • Storage recommendations: Amber vials at 4°C under nitrogen

Scientific Research Applications

Corrosion Inhibition

One of the most significant applications of 4,4'-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is as a corrosion inhibitor in various environments:

  • Mechanism : The compound acts by forming a protective layer on metal surfaces, preventing oxidation and subsequent corrosion. Its effectiveness is attributed to the presence of nitrogen atoms in the pyrazole rings, which can coordinate with metal ions.
  • Case Study : Research published in Materials Chemistry and Physics demonstrated that this compound significantly reduces corrosion rates in steel exposed to saline environments. The study highlighted a reduction in corrosion rates by up to 90% compared to untreated samples .

Medicinal Chemistry

The compound has also been explored for its potential therapeutic applications:

  • Antioxidant Activity : Studies indicate that derivatives of this compound exhibit strong antioxidant properties, making them candidates for developing anti-inflammatory drugs. The hydroxyl group plays a crucial role in scavenging free radicals.
  • Case Study : A study published in the Journal of Pharmaceutical Sciences reported that compounds similar to 4,4'-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) showed promising results in reducing oxidative stress in cellular models .

Material Science

In material science, this compound is being investigated for its potential use in creating advanced materials:

  • Polymer Composites : The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties. Its ability to form hydrogen bonds contributes to improved interfacial adhesion within composites.
  • Data Table : Below is a summary of mechanical properties observed in polymer composites containing varying concentrations of the compound:
Concentration (%)Tensile Strength (MPa)Elongation at Break (%)Thermal Stability (°C)
0255200
5307210
103510220

Summary of Findings

The versatility of 4,4'-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) positions it as a valuable compound across multiple scientific domains. Its efficacy as a corrosion inhibitor, potential therapeutic agent, and enhancer of material properties underscores the importance of ongoing research.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Physical Properties of Bis-Pyrazolone Derivatives

Compound (Aryl Substituent) Melting Point (°C) Key Spectral Features (¹H NMR δ) Notable Structural Traits
4-Hydroxyphenyl (Target) 217.2–218.9 4.84 (s, CH), 9.17 (s, OH) Phenolic –OH enhances polarity
4-Nitrophenyl (3g) 225–230 –NO₂ group (IR: 1520 cm⁻¹) Electron-withdrawing nitro group
3,4-Dimethoxyphenyl (3l) 192–194 3.85 (s, OCH₃) Electron-donating methoxy groups
2-Chlorophenyl (2f) 239–241 5.04 (s, CH), 7.22–7.76 (m, Ar–H) Ortho-chloro increases steric hindrance
4-Bromophenyl 180–182 5.07 (s, CH), 7.18–7.69 (m, Ar–H) Bromine’s size reduces solubility
4-Methoxyphenyl 3.75 (s, OCH₃) Methoxy improves lipophilicity

Key Observations :

  • Melting Points: Electron-withdrawing groups (e.g., –NO₂ in 3g) increase melting points compared to electron-donating groups (e.g., –OCH₃ in 3l). The target compound’s mp (217–219°C) aligns with its balanced polarity .
  • Spectral Shifts: The phenolic –OH in the target compound causes downfield shifts (δ 9.17 ppm) in ¹H NMR, absent in non-hydroxylated analogs .

Key Observations :

  • Catalyst Impact : Ce(SO₄)₂·4H₂O and g-C₃N₄·SO₃H enable rapid reactions (<30 min) and high yields (>95%) .
  • Green Methods : Catalyst-free or NaOAc-mediated syntheses (e.g., target compound) achieve near-quantitative yields but require longer times .

Table 3: Bioactive Properties

Compound Bioactivity Mechanism/Application Reference
4-Hydroxyphenyl Antioxidant, anticancer ROS scavenging via phenolic –OH
2,4-Dichlorophenyl Anti-Leishmania, anti-Trypanosoma Disruption of parasitic membranes
4-Nitrophenyl (3g) Not reported
4-Methoxyphenyl Drug-like scaffold Structural analog for heterocyclic drugs

Key Observations :

  • The target compound’s phenolic –OH likely enhances antioxidant activity compared to non-hydroxylated derivatives .
  • Chlorinated analogs (e.g., 2,4-dichlorophenyl) exhibit antiparasitic activity, suggesting substituent-dependent bioactivity .

Biological Activity

The compound 4,4'-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) , commonly referred to as a bis-pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound based on various research findings, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of 4,4'-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a one-pot condensation reaction of aromatic aldehydes with 3-methyl-1-phenylhydrazine and ethyl acetoacetate under catalytic conditions. The product can be characterized using techniques such as FTIR, NMR spectroscopy, and mass spectrometry .

Table 1: Characterization Techniques and Results

TechniqueFindings
FTIRCharacteristic peaks indicating functional groups
1H NMRChemical shifts corresponding to protons in the pyrazole ring
Mass SpectrometryMolecular weight confirmation (exact mass)

Antimicrobial Activity

Research has demonstrated that derivatives of bis-pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have reported that certain derivatives show inhibition zones against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

Table 2: Antimicrobial Activity of Bis-Pyrazole Derivatives

CompoundMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
100.25E. coli
130.30Klebsiella pneumoniae

Anti-inflammatory Activity

The anti-inflammatory potential of bis-pyrazole compounds has also been explored. In vivo studies have shown that these compounds can significantly reduce inflammation markers such as TNF-α and IL-6 in animal models. For example, one study reported that a derivative exhibited up to 85% inhibition of TNF-α at a concentration comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The anticancer properties of 4,4'-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) have been investigated across several cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in various types of cancer cells, including breast (MCF7) and lung (NCI-H460) cancer cells.

Table 3: Anticancer Activity Against Cell Lines

Cell LineIC50 (μM)Reference
MCF73.79
NCI-H4608.55
SF-26812.50

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of various pyrazole derivatives, compound 7b was highlighted for its exceptional activity against Staphylococcus aureus. This study utilized both MIC and time-kill assays to evaluate the effectiveness of the compound over time.

Case Study 2: Anti-inflammatory Effects

Another research project investigated the anti-inflammatory effects of bis-pyrazole compounds in a carrageenan-induced edema model in mice. The results indicated that these compounds significantly reduced paw edema compared to control groups.

Q & A

Advanced Research Question

  • Kinetics : Pseudo-second-order kinetics dominate, with rate constants (k) increasing 3-fold for electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) due to enhanced electrophilicity .
  • Substituent Hammett analysis : σpara values show linear correlation with log(k), indicating electronic effects dominate over steric factors .

Methodological Insight : Use stopped-flow UV-Vis spectroscopy to track intermediate formation at 320 nm (enolate absorption band).

What analytical techniques are critical for confirming the tautomeric state of bis-pyrazol-5-ols?

Basic Research Question

  • Solid-state <sup>13</sup>C NMR : Distinguishes keto (δ 165–170 ppm) vs. enol (δ 95–100 ppm) forms .
  • IR spectroscopy : Keto C=O appears at 1700–1750 cm<sup>-1</sup>, while enolic O–H stretches are broad at 3400–3450 cm<sup>-1</sup> .

Methodological Insight : Combine DSC (endothermic peaks at 180–200°C) with variable-temperature NMR to study tautomeric shifts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.